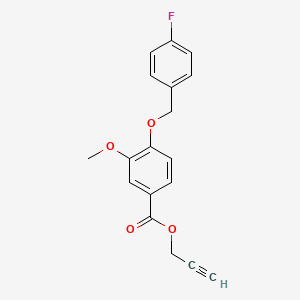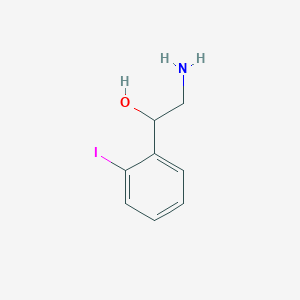![molecular formula C6H12ClNO B13012249 trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride: is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride typically involves the following steps:
Formation of the Oxirane Ring: The initial step often involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) on a suitable alkene precursor.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be done using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane.
Amination: The final step is the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where an appropriate amine is introduced to the bicyclic structure.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amine to an amide.
Major Products
Oxidation: N-oxides.
Reduction: Diols.
Substitution: Amides, carbamates, and other derivatives.
科学的研究の応用
Chemistry
In organic synthesis, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving amine oxidases and epoxide hydrolases.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its bicyclic structure can impart unique binding properties to target proteins.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the amine group can form hydrogen bonds and ionic interactions.
類似化合物との比較
Similar Compounds
- trans-3-Oxabicyclo[3.1.0]hexane-6-amine
- cis-3-Oxabicyclo[3.1.0]hexane-6-methylamine
- trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine
Uniqueness
Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopropane ring. This combination of features is not commonly found in other compounds, making it a valuable scaffold for the development of new chemical entities.
This detailed overview provides a comprehensive understanding of trans-3-Oxabicyclo[310]hexane-6-methylamine hydrochloride, covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C6H12ClNO |
|---|---|
分子量 |
149.62 g/mol |
IUPAC名 |
[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H/t5-,6-;/m1./s1 |
InChIキー |
KSIVBRSOHYOUPY-KGZKBUQUSA-N |
異性体SMILES |
C1[C@H]2[C@@H](C2CN)CO1.Cl |
正規SMILES |
C1C2C(C2CN)CO1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
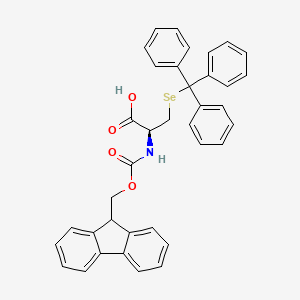

![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13012179.png)

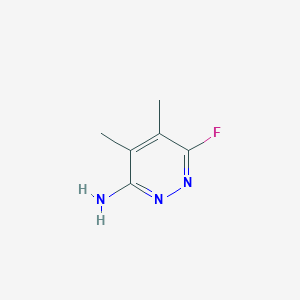
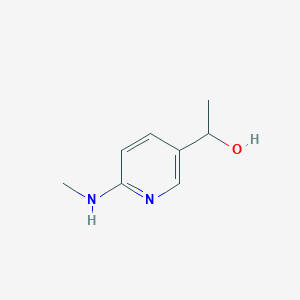
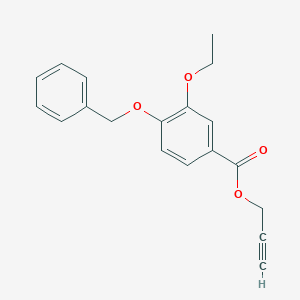
![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)

![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13012232.png)
